molecular formula C13H10N4S B5826636 N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

Cat. No.: B5826636
M. Wt: 254.31 g/mol
InChI Key: SQCNBGBUKCWMFH-UHFFFAOYSA-N
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Description

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves the reaction of 3-aminopyridine with 4-(4-pyridyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine or thiazole rings are targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
  • 4,4′-Dipyridyl
  • 1,2-Di(4-pyridyl)ethylene
  • Ethyl viologen dibromide

Uniqueness

This compound is unique due to its combination of pyridine and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and bioactive molecules.

Properties

IUPAC Name

N-pyridin-3-yl-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-2-11(8-15-5-1)16-13-17-12(9-18-13)10-3-6-14-7-4-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCNBGBUKCWMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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